molecular formula C20H34ClNO2S B14634494 Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride CAS No. 56912-56-2

Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride

Katalognummer: B14634494
CAS-Nummer: 56912-56-2
Molekulargewicht: 388.0 g/mol
InChI-Schlüssel: PQQQNWDYRDOHJK-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride is a chemical compound known for its unique structure and properties It is a sulfonium salt with a dodecyl group, a methyl group, and a 2-nitrophenylmethyl group attached to the sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride typically involves the reaction of dodecyl chloride with methyl[(2-nitrophenyl)methyl]sulfide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonium salt. The reaction can be represented as follows:

Dodecyl chloride+Methyl[(2-nitrophenyl)methyl]sulfideDodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride\text{Dodecyl chloride} + \text{Methyl[(2-nitrophenyl)methyl]sulfide} \rightarrow \text{this compound} Dodecyl chloride+Methyl[(2-nitrophenyl)methyl]sulfide→Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The sulfonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like thiols or amines can react with the sulfonium group under mild conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonium salts.

Wissenschaftliche Forschungsanwendungen

Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its role in drug delivery systems.

    Industry: Utilized in the formulation of specialty chemicals and surfactants.

Wirkmechanismus

The mechanism of action of Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It may also interact with specific enzymes and receptors, affecting their function. The nitro group can undergo bioreduction, generating reactive intermediates that contribute to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dodecyl 2-nitrophenyl ether: Similar in structure but lacks the sulfonium group.

    Methyl[(2-nitrophenyl)methyl]sulfide: Contains the nitrophenylmethyl group but lacks the dodecyl group.

Uniqueness

Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride is unique due to the presence of the sulfonium group, which imparts distinct chemical reactivity and biological activity. Its combination of hydrophobic and hydrophilic moieties makes it versatile for various applications.

Eigenschaften

CAS-Nummer

56912-56-2

Molekularformel

C20H34ClNO2S

Molekulargewicht

388.0 g/mol

IUPAC-Name

dodecyl-methyl-[(2-nitrophenyl)methyl]sulfanium;chloride

InChI

InChI=1S/C20H34NO2S.ClH/c1-3-4-5-6-7-8-9-10-11-14-17-24(2)18-19-15-12-13-16-20(19)21(22)23;/h12-13,15-16H,3-11,14,17-18H2,1-2H3;1H/q+1;/p-1

InChI-Schlüssel

PQQQNWDYRDOHJK-UHFFFAOYSA-M

Kanonische SMILES

CCCCCCCCCCCC[S+](C)CC1=CC=CC=C1[N+](=O)[O-].[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.